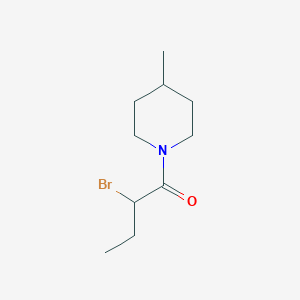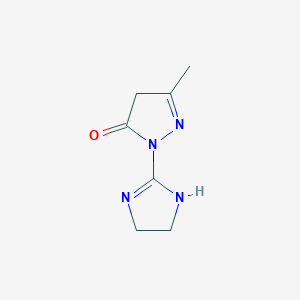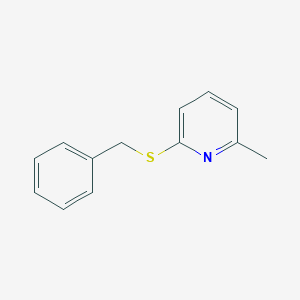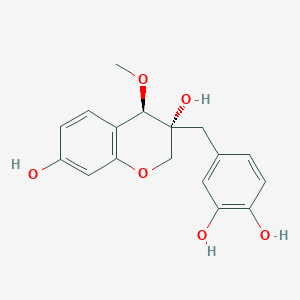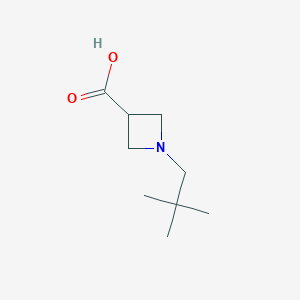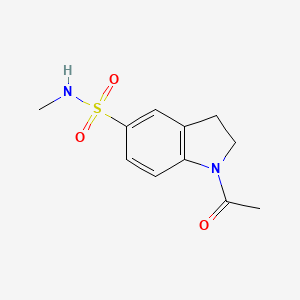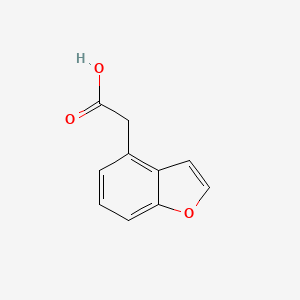![molecular formula C15H15NOS B3033751 3-[(2,3-Dimethylphenyl)amino]-1-(2-thienyl)-2-propen-1-one CAS No. 1164526-97-9](/img/structure/B3033751.png)
3-[(2,3-Dimethylphenyl)amino]-1-(2-thienyl)-2-propen-1-one
Vue d'ensemble
Description
3-[(2,3-Dimethylphenyl)amino]-1-(2-thienyl)-2-propen-1-one, or 3-DATP, is an organic compound that has been studied extensively for its potential applications in a variety of scientific fields. It is a derivative of the amino acid tyrosine, and has been shown to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Semi-Rational Engineering of Carbonyl Reductase
- A study by Zhang et al. (2015) in "ACS Catalysis" reported the engineering of a carbonyl reductase for the enantioselective reduction of β-amino ketones, which are important intermediates for the synthesis of antidepressants. The enzyme showed increased enantioselectivity for compounds related to "3-[(2,3-Dimethylphenyl)amino]-1-(2-thienyl)-2-propen-1-one" (Zhang et al., 2015).
Fluorescent Probes for Metal Ions and Amino Acids
- Research by Guo et al. (2014) in "Sensors and Actuators B-chemical" focused on polythiophene-based conjugated polymers for sensing metal ions and amino acids. These polymers are related to the structure of "this compound" and have shown high selectivity and sensitivity (Guo et al., 2014).
Synthesis of Heterocyclic Systems
- A study by Selič et al. (1997) in "Helvetica Chimica Acta" reported the use of similar compounds in the synthesis of various heterocyclic systems, demonstrating the compound's role as a versatile reagent in organic synthesis (Selič et al., 1997).
Hydrogen Bonding and DFT Studies
- Kant et al. (2014) in the "Journal of Chemical Crystallography" conducted a study on similar compounds, focusing on their hydrogen bonding patterns and density functional theory (DFT) studies, which are critical for understanding the compound's molecular properties (Kant et al., 2014).
Synthesis of Tetrasubstituted Thiophenes
- A paper by Sahu et al. (2015) in "RSC Advances" discussed the synthesis of tetrasubstituted thiophenes, where similar compounds are used. This research contributes to the development of new organic compounds and materials (Sahu et al., 2015).
Synthesis and Biological Activity
- Noubade et al. (2009) in "Organic Chemistry: An Indian Journal" explored the synthesis and biological activity of n-anthranilic acid derivatives, where compounds structurally related to "this compound" were synthesized and tested for various biological activities (Noubade et al., 2009).
Safety and Hazards
- Safety Data Sheet : Link
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its target could be related to this process.
Mode of Action
The mode of action of this compound is likely related to its role in SM cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in SM cross-coupling reactions . These reactions are widely applied in transition metal catalyzed carbon–carbon bond forming reactions. The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is likely the formation of new carbon–carbon bonds through SM cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry.
Action Environment
The efficacy and stability of the compound’s action in SM cross-coupling reactions can be influenced by various environmental factors . These may include the presence of a suitable metal catalyst, the reaction conditions, and the properties of the organoboron reagent used .
Propriétés
IUPAC Name |
(E)-3-(2,3-dimethylanilino)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-11-5-3-6-13(12(11)2)16-9-8-14(17)15-7-4-10-18-15/h3-10,16H,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZVLMLBZQVCKJ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC=CC(=O)C2=CC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/C=C/C(=O)C2=CC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



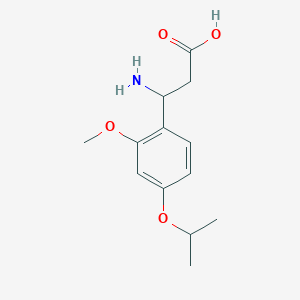
![1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}-4-ethylpiperazine](/img/structure/B3033671.png)
